Nociceptin Trifluoroacetic Acid Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

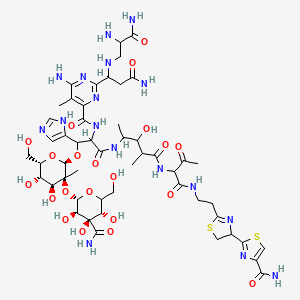

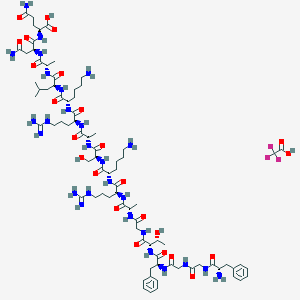

Nociceptin (sal de trifluoroacetato) es un neuropéptido que consta de 17 aminoácidosEste compuesto juega un papel significativo en varios sistemas biológicos, incluyendo la modulación del dolor, la memoria, las respuestas al estrés, la ansiedad, la locomoción y el comportamiento de alimentación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Nociceptin (sal de trifluoroacetato) se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS). El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. El ácido trifluoroacético se utiliza comúnmente para escindir el péptido de la resina y eliminar los grupos protectores .

Métodos de producción industrial: En entornos industriales, la síntesis de nociceptina (sal de trifluoroacetato) sigue principios similares a los de SPPS, pero a mayor escala. Se utilizan sintetizadores de péptidos automatizados para mejorar la eficiencia y el rendimiento. El producto final se purifica mediante cromatografía líquida de alto rendimiento (HPLC) para garantizar una alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Nociceptin (sal de trifluoroacetato) se somete principalmente a reacciones de formación y escisión de enlaces peptídicos. También puede participar en reacciones de oxidación y reducción, dependiendo de la presencia de residuos específicos de aminoácidos.

Reactivos y condiciones comunes:

Formación de enlaces peptídicos: Se utilizan reactivos como N,N’-diisopropilcarbodiimida (DIC) e hidroxibenzotriazol (HOBt).

Escisión de la resina: El ácido trifluoroacético es el reactivo principal.

Oxidación: Se puede utilizar peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Se emplean agentes reductores como el ditiotreitol (DTT).

Productos principales: El producto principal de estas reacciones es el péptido nociceptina, que puede modificarse o conjugarse aún más con otras moléculas para aplicaciones específicas .

4. Aplicaciones en investigación científica

Nociceptin (sal de trifluoroacetato) tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como péptido modelo en estudios de síntesis y modificación de péptidos.

Biología: Se investiga su papel en la modulación del dolor, la memoria y las respuestas al estrés.

Medicina: Se explora como un posible agente terapéutico para el control del dolor, la ansiedad y otras afecciones neurológicas.

Industria: Se utiliza en el desarrollo de fármacos basados en péptidos y como compuesto de referencia en técnicas analíticas

Aplicaciones Científicas De Investigación

Nociceptin (trifluoroacetate salt) has a wide range of scientific research applications:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigated for its role in pain modulation, memory, and stress responses.

Medicine: Explored as a potential therapeutic agent for pain management, anxiety, and other neurological conditions.

Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques

Mecanismo De Acción

Nociceptin ejerce sus efectos uniéndose al receptor de nociceptina, que es un receptor acoplado a proteína G. Al unirse, inhibe la activación de la adenilato ciclasa y reduce la entrada de iones calcio al mismo tiempo que aumenta la salida de iones potasio. Esto conduce a la inhibición de la liberación de neurotransmisores y la modulación de la excitabilidad neuronal. Las vías implicadas incluyen la modulación de la percepción del dolor, las respuestas al estrés y otras funciones del sistema nervioso central .

Comparación Con Compuestos Similares

Nociceptin es similar a otros péptidos opioides como la dinorfina A y las encefalinas. no interactúa con los receptores opioides clásicos (mu, kappa y delta) sino que se dirige específicamente al receptor de nociceptina. Esta especificidad única del receptor hace que la nociceptina sea distinta en su perfil farmacológico y en sus posibles aplicaciones terapéuticas .

Compuestos similares:

- Dinorfina A

- Encefalinas

- Endorfinas

La interacción única del receptor de nociceptina y su amplia gama de efectos biológicos resaltan su potencial como agente terapéutico y su importancia en la investigación científica.

Propiedades

Fórmula molecular |

C81H130F3N27O24 |

|---|---|

Peso molecular |

1923.1 g/mol |

Nombre IUPAC |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C79H129N27O22.C2HF3O2/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46;3-2(4,5)1(6)7/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90);(H,6,7)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-;/m0./s1 |

Clave InChI |

VNAMUOLQJHRKMK-HLYFSKNCSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol](/img/structure/B10820778.png)

![2-[(2E,5E,7E,11E,13E)-10-Hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10820791.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride](/img/structure/B10820806.png)

![3-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one](/img/structure/B10820821.png)